Molecular Weight and Size Expansion Relative to Glyclopyramide
The target compound exhibits a 22% larger molecular weight (370.81 g/mol) compared to the sulfonylurea drug Glyclopyramide (303.77 g/mol), primarily due to the appended 5‑methylisoxazole‑urea moiety [1] [2]. This size increase places the compound beyond the traditional Rule-of‑Five 'sweet spot' for oral absorption, indicating that its design intent likely diverges from classical oral hypoglycemic sulfonylureas toward targets requiring higher molecular complexity.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 370.81 g/mol |
| Comparator Or Baseline | Glyclopyramide: 303.77 g/mol |
| Quantified Difference | +67.04 g/mol (+22.1%) |
| Conditions | Computed values from ZINC15 and PubChem databases |
Why This Matters
A 22% larger molecular weight signals a structurally distinct chemotype that will exhibit different passive permeability, solubility, and protein‑binding characteristics, making direct substitution with Glyclopyramide chemically inappropriate.
- [1] ZINC15 Database. Substance ZINC000001025935. Available at: https://zinc15.docking.org/substances/ZINC000001025935/ (Accessed 2026-05-10). View Source
- [2] PubChem. Glyclopyramide Compound Summary (CID 71793). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Glyclopyramide (Accessed 2026-05-10). View Source
